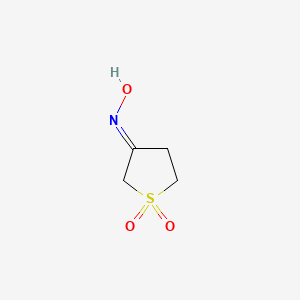
5-(1-Methyl-1H-pyrazol-4-yl)nicotinonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a heterocyclic compound that features a pyrazole ring fused with a nicotinonitrile moiety
Wissenschaftliche Forschungsanwendungen
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . It has been identified as a druggable target, especially in the context of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile acts as a potent inhibitor of CSF-1R . It binds to the receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by CSF-1R, leading to changes in the behavior of monocytes and macrophages .
Biochemical Pathways
The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile affects several biochemical pathways. These pathways are primarily involved in the survival, proliferation, and differentiation of monocytes and macrophages . The downstream effects of this inhibition can lead to changes in the tumor microenvironment, potentially affecting the growth and progression of tumors .
Pharmacokinetics
It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .
Result of Action
The result of the action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the inhibition of CSF-1R activity. This inhibition disrupts the normal functioning of monocytes and macrophages, which can lead to changes in the tumor microenvironment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the formation of the pyrazole ring followed by its attachment to the nicotinonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketonitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile: Similar in structure but with a phenyl group instead of a methyl group.
5-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCJDMBGGEEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2498755.png)
![1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2498756.png)


![3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2498759.png)
![4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}morpholine](/img/structure/B2498761.png)
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2498762.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
![methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498766.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

